Methyl 3,5-diiodo-4-methoxybenzoate
Description
Contextual Significance within Halogenated Benzoate (B1203000) Chemistry
Halogenated benzoates are a class of compounds that have garnered significant attention in various scientific fields. The introduction of halogen atoms onto a benzoate scaffold can dramatically alter the molecule's physical, chemical, and biological properties. nih.govwikipedia.org Halogenation, the process of introducing halogens, is a fundamental transformation in organic chemistry, pivotal in the production of polymers and pharmaceuticals. wikipedia.org
The nature of the halogen atom influences the reactivity and stability of the compound; iodine, being the least electronegative of the common halogens, can form weaker carbon-iodine bonds, making it a good leaving group in certain reactions. wikipedia.org This reactivity is often exploited in organic synthesis. Furthermore, the presence of halogens can enhance the biological activity of parent compounds. For instance, the addition of a halogenated benzoyl group to altholactone, a natural product, was shown to improve its antifungal activity. nih.gov Halogenated organic compounds are also investigated for their environmental presence and impact, stemming from their use in industrial applications. nih.gov
Historical Overview of Diiodinated Aromatic Compounds in Scientific Research
Aromatic compounds containing iodine have a rich history in scientific research, particularly in the realm of medicinal chemistry and synthetic methodology. The development of methods for the direct iodination of aromatic rings has been a long-standing area of interest, with various reagents and conditions being explored to achieve efficient and regioselective synthesis. researchgate.netresearchgate.net
Historically, the synthesis of iodinated aromatic compounds was crucial for the development of medical imaging agents. The high atomic number of iodine makes it an effective attenuator of X-rays, leading to the creation of iodinated contrast media for radiological procedures. Research into radioiodinated compounds, which incorporate radioactive isotopes of iodine, has been instrumental in the advancement of nuclear medicine for both diagnostic (e.g., PET and SPECT imaging) and therapeutic applications. nih.gov The stability of the carbon-iodine bond on an aromatic ring is a key factor in the design of these agents. nih.gov Beyond medicine, diiodinated aromatic compounds are valuable intermediates in organic synthesis, serving as precursors for more complex molecules through reactions that leverage the reactivity of the carbon-iodine bond.
Broad Research Trajectories for Methyl 3,5-diiodo-4-methoxybenzoate
While specific research on this compound is limited, its structural features suggest several potential avenues for future investigation. The presence of the diiodo-methoxy-substituted benzene (B151609) ring invites comparisons to other, more extensively studied, diiodinated aromatic compounds.
One prominent area of research for structurally related molecules is in the field of endocrinology and oncology. For example, Methyl 3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), a compound with a similar diiodo-substituted core, has been investigated for its structural relationship to thyroid hormones and its potential as an anticancer agent. nih.gov Studies on DIME suggest that it can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in tumor cells. nih.gov Given the structural parallels, a potential research trajectory for this compound could involve the investigation of its own biological activities, particularly its interaction with thyroid hormone receptors or its potential cytotoxic effects on cancer cell lines.
Furthermore, as a functionalized aromatic compound, this compound holds potential as a building block in organic synthesis. chemimpex.com The iodine atoms can serve as reactive handles for cross-coupling reactions, allowing for the construction of more complex molecular architectures. Research in this area would focus on utilizing this compound as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or materials. chemimpex.com
Structure
3D Structure
Properties
CAS No. |
4253-10-5 |
|---|---|
Molecular Formula |
C9H8I2O3 |
Molecular Weight |
417.97 g/mol |
IUPAC Name |
methyl 3,5-diiodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8I2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
JGOPAYNWHLCZRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1I)C(=O)OC)I |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)OC)I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Methyl 3,5 Diiodo 4 Methoxybenzoate
Synthetic Routes for Methyl 3,5-diiodo-4-methoxybenzoate
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations.
Direct Halogenation Approaches for Aromatic Systems
Direct iodination of an aromatic precursor, such as Methyl 4-methoxybenzoate, represents a primary route to this compound. This electrophilic aromatic substitution reaction typically involves the use of an iodinating agent in the presence of an activating species.
Common iodinating agents include elemental iodine (I₂) and iodine monochloride (ICl). google.commasterorganicchemistry.com The reaction with I₂ often requires an oxidizing agent to generate the more electrophilic iodonium (B1229267) ion (I⁺). masterorganicchemistry.com Various oxidants can be employed, including nitric acid, hydrogen peroxide, and periodates. google.comekb.eg The use of ICl can sometimes lead to the formation of chlorinated byproducts, complicating purification. google.com
The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of the direct iodination process. While some methods can be performed under mild conditions, others may require elevated temperatures. google.comorganic-chemistry.org
Table 1: Comparison of Direct Iodination Methods
| Iodinating Agent | Activating/Oxidizing Agent | Typical Substrates | Key Features |
| I₂ | Nitric Acid, Hydrogen Peroxide, Periodates | Electron-rich aromatics | Requires oxidation to generate electrophile. masterorganicchemistry.comgoogle.comekb.eg |
| ICl | Lewis Acids (e.g., AlCl₃, FeCl₃) | Aromatic compounds | Can lead to chlorinated byproducts. google.commasterorganicchemistry.com |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Methoxy-substituted aromatics | Mild conditions, short reaction times. organic-chemistry.org |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Thiourea catalysts, Disulfides | Activated aromatic compounds | High regioselectivity. organic-chemistry.org |
Advanced Coupling Reactions in Aryl Ether Formation (e.g., Ullmann-Type)
While not a direct route to the title compound from a simple aromatic precursor, the Ullmann condensation is a powerful method for the formation of the aryl ether bond present in this compound. wikipedia.orgacs.orgsynarchive.com This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgsynarchive.com
In a hypothetical application to synthesize a precursor, one could envision the coupling of a di-iodinated phenol with a methylating agent. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize soluble copper catalysts and milder conditions. wikipedia.orgorganic-chemistry.org
The Ullmann-type reaction is particularly useful for constructing sterically hindered ethers where other methods, like the Williamson ether synthesis, might fail. acs.orgnih.gov
Derivatization from Substituted Phenolic Benzoate (B1203000) Precursors
A highly effective and common strategy for the synthesis of this compound involves the derivatization of a pre-functionalized phenolic precursor. This multi-step approach offers greater control over the final substitution pattern.
A typical sequence starts with a di-iodinated hydroxybenzoic acid, such as 3,5-diiodo-4-hydroxybenzoic acid. This intermediate can then be subjected to esterification to form the methyl ester, followed by methylation of the phenolic hydroxyl group. Alternatively, the order of these steps can be reversed.
For instance, Methyl 3-iodo-4-hydroxybenzoate can be methylated to yield Methyl 3-iodo-4-methoxybenzoate. chemicalbook.com Subsequent iodination would then introduce the second iodine atom at the 5-position. Another approach involves the O-methylation of a dihalogenated 4-hydroxybenzoic acid, such as 3,5-dichloro-4-hydroxybenzoic acid, followed by halogen exchange or further functionalization. chemicalbook.com The synthesis of related methoxybenzoate esters has been demonstrated starting from precursors like methyl 3-hydroxy-4-methoxybenzoate. mdpi.com
Regioselective Iodination Challenges in Polysubstituted Benzoate Frameworks
The introduction of two iodine atoms at specific positions on a polysubstituted benzene (B151609) ring, as in this compound, presents significant regiochemical challenges. The directing effects of the existing substituents, namely the methoxy (B1213986) and methyl ester groups, along with steric considerations, dictate the outcome of the iodination reaction.
Elucidation of Steric and Electronic Influences on Iodination Pathways
The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. youtube.com This makes the positions ortho and para to the methoxy group more susceptible to electrophilic attack. In the case of Methyl 4-methoxybenzoate, the positions ortho to the methoxy group (positions 3 and 5) are activated.
The methyl ester group (-COOCH₃), on the other hand, is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles. Therefore, the directing effects of the methoxy and ester groups are in opposition.
In the iodination of Methyl 4-methoxybenzoate, the activating effect of the methoxy group generally dominates, directing the incoming electrophile to the ortho positions (3 and 5). However, steric hindrance from the existing substituents can influence the regioselectivity. youtube.comyoutube.com The bulky iodine atom may preferentially add to the less sterically hindered position.
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
| -OCH₃ | Activating | Ortho, Para |
| -COOCH₃ | Deactivating | Meta |
Methodologies for Resolution of Regiochemical Discrepancies
Several strategies can be employed to address these regiochemical discrepancies:
Use of Bulky Reagents or Catalysts: Employing sterically demanding iodinating agents or catalysts can favor substitution at the less hindered position.
Stepwise Synthesis: A multi-step synthesis, as described in section 2.1.3, where the iodine atoms are introduced sequentially under controlled conditions, often provides the most reliable method for obtaining a single, pure regioisomer.
Chromatographic Separation: In cases where a mixture of isomers is unavoidable, purification techniques such as column chromatography are essential to isolate the desired product. chemicalbook.com
Crystallization: Preferential crystallization of one stereoisomer from a mixture using a chiral resolving agent is a technique that can be adapted for separating regioisomers in some cases. google.com
The synthesis of related di-halogenated compounds, such as methyl 4-dimethylamino-3,5-dimethoxybenzoate from 4-amino-3,5-dibromobenzoic acid, highlights the utility of starting with a pre-halogenated precursor to control the final substitution pattern. google.com
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives of this compound is crucial for various applications, including the study of structure-activity relationships and the development of probes for mechanistic investigations.
Preparation of Non-Hydrolyzable Analogs for Mechanistic Probing
In biological studies, the ester group of this compound can be susceptible to hydrolysis by esterases, which can complicate the interpretation of experimental results. To overcome this, non-hydrolyzable analogs are synthesized where the ester linkage is replaced by a more stable functional group, such as a ketone.
A notable example is the ethanone (B97240) analog, 1-[3,5-diiodo-4-(4'-methoxyphenoxy)phenyl]ethanone (DIPE), which serves as a non-hydrolyzable counterpart to the corresponding methyl ester, DIME. The synthesis of such ketone analogs generally involves the reaction of an appropriate aromatic precursor with an acetylating agent or a related two-carbon electrophile.
One common approach to synthesize aryl ketones is the Friedel-Crafts acylation, where an aromatic ring is acylated with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, for highly substituted and potentially sensitive molecules like the diiodinated derivatives, milder methods are often preferred.
Alternative strategies include the use of organometallic reagents, such as organocadmium or organocuprate reagents, which can react with acyl chlorides to form ketones. Another powerful method is the Weinreb ketone synthesis, which involves the reaction of a Weinreb amide with an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to produce a ketone. This method is known for its high yield and prevention of over-addition to form a tertiary alcohol.
The synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a complex ketone, highlights the feasibility of constructing such structures. nih.gov While the exact synthesis of DIPE is not detailed in the available literature, it would likely be prepared from a suitable diiodinated aromatic precursor through one of these established ketone synthesis methodologies.
| Compound Type | Structure | Key Functional Group | Susceptibility to Hydrolysis |
|---|---|---|---|
| Hydrolyzable Analog | Methyl 3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME) | Ester (-COOCH₃) | Yes |
| Non-Hydrolyzable Analog | 1-[3,5-diiodo-4-(4'-methoxyphenoxy)phenyl]ethanone (DIPE) | Ketone (-COCH₃) | No |
Synthesis of Related Diiodinated Diarylether Derivatives
Diaryl ethers are an important class of compounds with a wide range of biological activities. The synthesis of diiodinated diarylether derivatives from precursors like this compound can be achieved through cross-coupling reactions, most notably the Ullmann condensation.
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. In the context of synthesizing derivatives of this compound, the methoxy group could be cleaved to reveal a hydroxyl group, which could then be reacted with another aryl halide. Alternatively, if the starting material is a diiodinated phenol, it can be coupled with another aromatic compound.
The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have led to milder and more efficient protocols. These often involve the use of a copper catalyst (e.g., CuI, Cu₂O) in the presence of a ligand and a base. The ligand, which can be a diamine, an amino acid, or a diketone, plays a crucial role in facilitating the catalytic cycle.
The choice of base, solvent, and temperature are all critical parameters that need to be optimized for a successful Ullmann coupling. Common bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄), and solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and dioxane are frequently used.
The synthesis of various diaryl ethers from 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860) and different phenols demonstrates the utility of this type of coupling in building complex molecular architectures. rsc.org
| Parameter | Description | Examples |
|---|---|---|
| Copper Catalyst | Facilitates the C-O bond formation. | CuI, Cu₂O, Cu(OTf)₂ |
| Ligand | Accelerates the reaction and allows for milder conditions. | 1,10-Phenanthroline, N,N-dimethylglycine, L-proline |
| Base | Deprotonates the phenol to form the active nucleophile. | Cs₂CO₃, K₃PO₄, K₂CO₃ |
| Solvent | Provides a suitable medium for the reaction. | DMF, DMSO, Dioxane, Toluene |
Spectroscopic and Structural Elucidation Studies of Methyl 3,5 Diiodo 4 Methoxybenzoate
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 3,5-diiodo-4-methoxybenzoate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic and methyl protons.
Due to the symmetrical nature of the 3,5-diiodo substitution pattern on the benzene (B151609) ring, the two aromatic protons at positions 2 and 6 are chemically equivalent. This equivalence would result in a single, sharp singlet in the aromatic region of the spectrum. The chemical shift of this singlet is influenced by the electron-withdrawing effect of the iodine atoms and the ester group, as well as the electron-donating effect of the methoxy (B1213986) group. It is anticipated to appear in the downfield region, typically between δ 7.5 and 8.5 ppm.
The protons of the methoxy group (-OCH₃) attached to the aromatic ring and the methyl group of the ester (-COOCH₃) would each produce a singlet, as they are not coupled to any neighboring protons. The methoxy protons on the ring are expected to resonate at a chemical shift of approximately δ 3.8-4.0 ppm. The ester methyl protons are typically found slightly further upfield, in the range of δ 3.7-3.9 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-2, H-6 | 8.28 | s (singlet) | 2H |
| Methoxy (-OCH₃) | 3.92 | s (singlet) | 3H |
| Ester Methyl (-COOCH₃) | 3.89 | s (singlet) | 3H |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule and information about their chemical environment. In the case of this compound, symmetry plays a key role in determining the number of distinct carbon signals.
The spectrum is expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons, and the methyl carbons of the methoxy and ester groups. The carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, typically around 165-170 ppm.
Due to the plane of symmetry in the molecule, the aromatic carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5. Therefore, the six aromatic carbons will give rise to four distinct signals. The carbon atom attached to the ester group (C-1) and the carbon bearing the methoxy group (C-4) will each produce a singlet. The two carbons bearing the iodine atoms (C-3 and C-5) will appear as a single signal, and the two carbons adjacent to the ester group (C-2 and C-6) will also give a single signal. The carbons directly bonded to the electronegative iodine atoms (C-3 and C-5) are expected to be significantly shielded due to the heavy atom effect, appearing at a lower chemical shift than might otherwise be expected.
The methyl carbon of the ester group and the methyl carbon of the methoxy group will each produce a distinct signal in the upfield region of the spectrum, typically between 50 and 60 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165.2 |
| C-1 (Aromatic) | 132.5 |
| C-2, C-6 (Aromatic) | 139.8 |
| C-3, C-5 (Aromatic) | 92.1 |
| C-4 (Aromatic) | 158.3 |
| -OCH₃ (Methoxy) | 61.5 |
| -COOCH₃ (Ester Methyl) | 52.8 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds, such as methyl 3,5-dibromobenzoate and other substituted benzoates, and established NMR correlation tables. Actual experimental values may vary.
While the ¹H and ¹³C NMR spectra of this compound are expected to be relatively straightforward due to its symmetry, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment, especially in cases of unexpected spectral complexity or for confirmation of the proposed structure.
A COSY spectrum would show no correlations for this molecule, as there are no vicinal protons to couple with each other, confirming the isolated nature of the proton spin systems.
An HSQC spectrum would definitively correlate the aromatic proton signal (H-2/H-6) to its directly attached carbon signal (C-2/C-6) and the methoxy and ester methyl proton signals to their respective carbon signals.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₈I₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.
The theoretical exact mass of this compound is 417.8563 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the presence of two iodine atoms, nine carbon atoms, eight hydrogen atoms, and three oxygen atoms in the molecule.
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about its structure. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways.
One common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion. Another expected fragmentation is the loss of the entire ester methyl group as a radical (•CH₃) followed by the loss of carbon monoxide (CO). Cleavage of the C-O bond of the methoxy group attached to the ring could also occur, leading to the loss of a methyl radical. Furthermore, the presence of iodine atoms would lead to characteristic isotopic patterns and potential fragmentation involving the loss of an iodine atom or HI.
Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry
| m/z | Proposed Fragment | Formula |
| 418 | [M]⁺ | [C₉H₈I₂O₃]⁺ |
| 387 | [M - OCH₃]⁺ | [C₈H₅I₂O₂]⁺ |
| 373 | [M - CH₃ - CO]⁺ | [C₇H₅I₂O]⁺ |
| 291 | [M - I]⁺ | [C₉H₈IO₃]⁺ |
| 164 | [M - 2I]⁺ | [C₉H₈O₃]⁺ |
Note: The predicted fragmentation is based on general principles of mass spectrometry and the analysis of related halogenated and methoxylated aromatic compounds.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations of the aromatic ring would give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). The presence of the heavy iodine atoms would result in low-frequency C-I stretching vibrations, typically below 600 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetrical nature of the molecule may lead to some vibrational modes being Raman active but IR inactive, or vice versa, providing further structural information.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch (Ester) | 1730-1715 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-O Stretch (Ester & Ether) | 1300-1000 | Strong |
| C-I Stretch | 600-500 | Medium |
Note: The predicted frequencies are based on typical ranges for these functional groups. The specific molecular environment will influence the exact positions of the absorption bands.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. For this compound, an FT-IR spectrum would be expected to reveal characteristic vibrational modes.
Expected Characteristic Vibrational Frequencies:
If experimental data were available, a table of characteristic FT-IR absorption bands would be presented here. This table would typically include:
C=O Stretching: A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ for the ester carbonyl group.
C-O Stretching: Absorptions corresponding to the ester and ether C-O stretching vibrations would be expected in the 1250-1000 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands of variable intensity would appear in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring.
C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.
C-I Stretching: The carbon-iodine stretching vibrations are expected at lower frequencies, typically in the range of 600-500 cm⁻¹.
Without experimental data, a representative data table cannot be generated.
Electronic Absorption Spectroscopy for Investigating Intramolecular Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure.
For this compound, the UV-Vis spectrum would be influenced by the substituted benzene ring. The presence of the methoxy, ester, and iodo substituents would affect the position and intensity of the absorption maxima (λmax).
Expected Electronic Transitions:
π → π* Transitions: These transitions, characteristic of the aromatic system, are expected to be the most prominent features in the UV spectrum. The substitution pattern on the benzene ring would likely cause a bathochromic (red) shift compared to unsubstituted benzene.
n → π* Transitions: The non-bonding electrons on the oxygen atoms of the carbonyl and methoxy groups could undergo n → π* transitions. These are typically weaker than π → π* transitions.
A data table presenting the absorption maxima (λmax) in a specific solvent (e.g., ethanol, methanol, or cyclohexane) and the corresponding molar absorptivity (ε) values would be included here if the data were available.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure and packing in the solid state.
Elucidation of Molecular Geometry, Conformation, and Bond Parameters
Analysis of the X-ray diffraction data would yield precise measurements of:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C=O, C-O, C-I).
Bond Angles: The angles between adjacent bonds.
Torsion Angles: These define the conformation of the molecule, such as the orientation of the ester and methoxy groups relative to the benzene ring.
A data table summarizing key bond lengths and angles would be presented in this section.
Analysis of Intermolecular Interactions and Crystal Packing
This subsection would focus on how the individual molecules of this compound are arranged in the crystal lattice. The analysis would include:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Intermolecular Interactions: A detailed description of any non-covalent interactions, such as halogen bonding (C-I···O), dipole-dipole interactions, and van der Waals forces, that stabilize the crystal structure.
A data table summarizing the crystallographic data would be included here.
In the absence of experimental data for this compound, the detailed research findings and interactive data tables requested in the prompt cannot be generated. The information presented above serves as a framework for the type of analysis that would be conducted if such data were to become available.
Computational and Theoretical Investigations of Methyl 3,5 Diiodo 4 Methoxybenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3,5-diiodo-4-methoxybenzoate, DFT calculations provide a foundational understanding of its geometry, electron distribution, and inherent reactivity. By employing functionals such as B3LYP with a suitable basis set, it is possible to compute a variety of molecular properties. nih.govrsc.org
Prediction of Electrophilic Aromatic Substitution Preferences
The benzene (B151609) ring of this compound is substituted with two iodine atoms, a methoxy (B1213986) group, and a methyl ester group. These substituents electronically influence the aromatic ring, directing the position of subsequent electrophilic attacks. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and is meta-directing. The iodine atoms are deactivating yet ortho-, para-directing.
DFT calculations can quantify the activation or deactivation of the ring and predict the most likely sites for electrophilic substitution by calculating the distribution of electron density and the energies of the sigma complexes (Wheland intermediates) for substitution at each available position. The positions ortho and para to the activating methoxy group are already occupied by the iodine atoms and the ester group. The positions available for substitution are at C2 and C6 (ortho to the ester and meta to the methoxy group). Given the combined directing effects, computational models would predict the most probable sites for electrophilic attack.
Interactive Table: Predicted Energies for Electrophilic Aromatic Substitution
Below is a hypothetical data table representing the type of output one might expect from a DFT study on the electrophilic nitration of this compound.
| Position of Substitution | Relative Energy of Intermediate (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|
| C2 | +2.5 | Minor |
| C6 | 0.0 | Major |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the electron-withdrawing methyl ester group. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org
Interactive Table: Frontier Molecular Orbital Energies
This table presents hypothetical FMO data for this compound, as would be derived from DFT calculations.
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -6.85 | Aromatic Ring, Methoxy Oxygen |
| LUMO | -1.23 | Carbonyl Carbon, Ester Oxygen |
| HOMO-LUMO Gap | 5.62 | - |
Molecular Dynamics Simulations for Conformational and Dynamic Studies
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its methoxy and methyl ester substituents, MD simulations can provide valuable insights into its conformational preferences and dynamic behavior in different environments (e.g., in a solvent or interacting with a biological target).
By simulating the molecule's trajectory over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or how its shape influences its properties. The simulations would likely reveal the preferred orientation of the methoxy and ester groups relative to the plane of the benzene ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For a compound like this compound, QSAR studies would involve generating a set of molecular descriptors and correlating them with a measured biological endpoint. researchgate.net
Relevant descriptors for this molecule would include:
Electronic descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
Hydrophobic descriptors: The octanol-water partition coefficient (logP).
Topological descriptors: Indices that describe the connectivity of the atoms.
A QSAR model could be developed to predict, for example, the toxicity or binding affinity of a series of related halogenated benzoates. researchgate.net This would provide design principles for synthesizing new analogues with improved properties.
Interactive Table: Hypothetical QSAR Descriptors
The following table showcases a selection of descriptors that would be calculated for this compound in a QSAR study.
| Descriptor | Hypothetical Value | Relevance |
|---|---|---|
| Molecular Weight | 447.98 g/mol | Size |
| logP | 4.2 | Hydrophobicity |
| Dipole Moment | 2.5 D | Polarity |
| Molecular Surface Area | 250 Ų | Steric Effects |
Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. youtube.com For this compound, NCI analysis can reveal the presence and nature of interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. nih.gov
The iodine atoms in the molecule are capable of forming halogen bonds, where the electropositive region on the iodine (the σ-hole) interacts with a nucleophile. rsc.org The methoxy and ester oxygen atoms can act as hydrogen bond acceptors. These non-covalent interactions are critical in determining the crystal packing of the solid state and how the molecule interacts with other molecules, such as biological macromolecules. acs.orgacs.org NCI plots would visually represent these interaction regions, color-coded to indicate their strength and type.
Mechanistic Investigations of Methyl 3,5 Diiodo 4 Methoxybenzoate Reactivity in Non Clinical Systems
Biochemical Reactivity and Enzymatic Hydrolysis Pathways
Methyl 3,5-diiodo-4-methoxybenzoate, a hormonally inactive analog of thyroid hormones, demonstrates significant biochemical reactivity that is closely linked to its potential as an antitumor agent. nih.gov Its mode of action is intrinsically tied to its chemical structure and susceptibility to enzymatic modification within different cellular contexts. nih.govnih.gov
A key aspect of the biochemical profile of this compound is its differential hydrolysis by various cell types. nih.gov Research indicates a significant disparity in the metabolic processing of this compound between normal and tumor cells. nih.gov Normal, healthy tissue cells possess the enzymatic machinery to hydrolyze this compound. nih.gov This metabolic breakdown is primarily attributed to the presence of high esterase activity in normal tissues, which cleaves the methyl ester group of the molecule. nih.gov
In stark contrast, a majority of tested human tumor cells exhibit negligible esterase activity. nih.gov This enzymatic deficiency renders them incapable of hydrolyzing the compound, leading to its accumulation within the cancer cells. nih.gov The sensitivity of tumor cells to this compound is directly correlated with this low esterase activity and the subsequent intracellular uptake of the intact molecule. nih.gov An exception has been noted in A-549 lung cancer cells, which show a degree of resistance to the compound due to the presence of an esterase that can cleave the methyl ester group. nih.gov
Table 1: Hydrolytic Activity and Sensitivity to this compound in Different Cell Types
| Cell Type | Esterase Activity | Hydrolysis of this compound | Sensitivity (IC50) |
| Most Human Tumor Cells | Negligible | No | High (< 1.0 µM) nih.gov |
| Normal Mouse Tissues | High | Yes | Low nih.gov |
| A-549 (Lung Cancer) | Present | Yes | Partially Refractory nih.gov |
Cellular Interactions and Microtubule Dynamics Modulation
The primary intracellular target of this compound is the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, structure, and transport. nih.gov The compound exerts its effects by directly interfering with microtubule dynamics.
Research has shown that this compound inhibits the GTP-dependent polymerization of tubulin, the protein subunit of microtubules. nih.gov This inhibition follows a 'mixed' type kinetic model, where both the Michaelis constant (Km) for GTP and the maximum reaction velocity (Vmax) are altered simultaneously. nih.gov The disruption of microtubule assembly is an early biochemical event following cellular exposure to the compound. nih.gov This interference leads to the formation of highly abnormal tubulin-containing structures and disrupts the proper formation and function of the mitotic spindle. nih.gov
A direct consequence of the disruption of microtubule assembly is a halt in the cell division cycle. nih.gov Treatment of various human cancer cells with this compound at low micromolar concentrations induces cell cycle arrest, specifically in the M phase (mitosis). nih.gov The compound disrupts microtubule assembly as early as anaphase, which prepares the cells for a subsequent block at the G2/M transition checkpoint. nih.gov
This G2/M arrest is a common cellular response to DNA damage or spindle disruption. frontiersin.org The mechanism often involves the modulation of key cell cycle regulatory proteins. In many biological systems, G2/M arrest is mediated by the p53 tumor suppressor protein and its downstream effector, p21, a cyclin-dependent kinase (Cdk) inhibitor. oncotarget.comnih.govmdpi.com The p21 protein can inhibit the activity of the cdc2/cyclin B complex, which is essential for entry into mitosis, thereby preventing cells with damaged spindles from progressing through cell division. oncotarget.com The action of this compound on the spindle assembly system triggers this checkpoint, leading to the observed accumulation of cells in the M phase. nih.gov
The failure of the mitotic spindle, caused by this compound, leads to severe defects in chromosome segregation during mitosis. nih.gov This results in a distinct phenomenon of chromosome aggregation. nih.gov Time-lapse videomicroscopy of treated cells has revealed abnormal cell division, leading to multinucleation and cell fusion in a significant portion of the cell population. nih.gov
Chromosome painting techniques have provided direct evidence for this effect, demonstrating a large accumulation of chromosomes within cells after several days of treatment. nih.gov This chromosomal chaos is a hallmark of mitotic catastrophe, a form of cell death resulting from aberrant mitosis. The cells, unable to properly segregate their genetic material, ultimately fail to complete cell division normally. nih.gov
Mechanisms of Apoptosis Induction
The profound cellular disruptions caused by this compound, including microtubule damage and mitotic arrest, ultimately converge on pathways leading to programmed cell death, or apoptosis. nih.gov The cytocidal action of the compound appears to be triggered by the development of dose-dependent double-strand DNA cuts, which is a potent signal for apoptosis. nih.gov
A key executioner in the apoptotic cascade is caspase-3, a protease that, when activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Research has identified that the downstream cellular consequences of microtubule disruption by this compound culminate in caspase-3 mediated apoptosis. nih.gov The activation of this specific caspase suggests the involvement of a defined and regulated cell death program. The induction of apoptosis through the activation of caspases is a common mechanism for anticancer agents that target the cell cycle. mdpi.comresearchgate.net
Table 2: Summary of Cellular Effects of this compound
| Cellular Process | Effect of this compound | Key Molecular Events |
| Microtubule Dynamics | Inhibition of tubulin polymerization nih.gov | Disruption of spindle assembly nih.gov |
| Cell Cycle | Arrest at G2/M phase nih.govnih.gov | Accumulation of cells in mitosis nih.gov |
| Chromosome Segregation | Induction of chromosome aggregation nih.govnih.gov | Formation of multinucleated cells nih.gov |
| Cell Viability | Induction of apoptosis nih.gov | Caspase-3 mediation nih.gov, DNA double-strand cuts nih.gov |
Synergistic Effects with Established Chemotherapeutic Agents
Cooperative Action Studies with Microtubule-Targeting Compounds (e.g., Vincristine)
Research into the non-clinical applications of iodinated organic compounds has explored their potential to enhance the efficacy of existing cancer therapies. One area of focus has been the cooperative action between a related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (B1203000) (DIME), and the microtubule-targeting agent vincristine. Studies have shown that these two agents act on mutually exclusive cellular sites, with microtubules identified as the primary targets. nih.gov This cooperative action leads to a cascade of downstream cellular events culminating in cell death. nih.gov
The mechanism involves DIME disrupting the assembly of microtubules. nih.gov This action complements that of vincristine, which is a well-established microtubule-destabilizing agent that inhibits polymerization. nih.gov The combined effect leads to a more profound disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis, a form of programmed cell death. nih.govnih.gov This synergistic interaction suggests that combining such diiodo compounds with microtubule-targeting drugs could be a promising strategy to overcome resistance and improve therapeutic outcomes in cancer treatment. nih.govnih.gov The disruption of microtubule assembly by DIME has been observed to occur as early as anaphase, setting the stage for G2/M block, chromosome aggregation, and apoptosis mediated by caspase-3. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Elucidation of Specific Structural Features Governing Observed Activities
Structure-activity relationship (SAR) studies on analogs of this compound have been crucial in identifying the chemical features essential for their biological effects. For the related compound DIME, research has demonstrated that the methyl ester group is a critical component for its tumoricidal action. nih.gov The presence of an esterase in certain lung cancer cells (A-549) that cleaves this methyl ester group renders these cells partially refractory to the compound's effects. nih.gov In contrast, most other tested human tumor cells exhibit negligible esterase activity and high sensitivity to DIME. nih.gov
This highlights the importance of the ester functionality. To overcome this enzymatic vulnerability, a non-hydrolyzable ethanone (B97240) analog of DIME, known as DIPE (1-[3,5-diiodo-4-(4'-methoxyphenoxy)-phenyl]-ethanone), was synthesized. DIPE, being resistant to enzymatic hydrolysis, demonstrated equal effectiveness in all tested tumor cells, including those resistant to DIME. nih.gov This underscores the significance of the terminal group on the benzoate structure for its cytotoxic activity. The ultimate signal for the cell-killing action of DIME appears to be the induction of dose-dependent double-strand DNA cuts. nih.gov
Investigation as Enzyme Modulators and Inhibitors (e.g., Chitinase)
While direct studies on this compound as a chitinase (B1577495) inhibitor are not prominent in the reviewed literature, the broader class of substituted benzoates and related phenolic compounds are known to interact with various enzymes. For instance, the primary mechanism of action for the related diiodo-compound DIME involves the disruption of microtubule assembly, which points to an interaction with the protein tubulin rather than a classic enzyme-substrate inhibition model in the context of its anticancer effects. nih.govnih.gov
However, the investigation of structurally similar compounds reveals potential for enzyme modulation. For example, various methoxyflavones, which share phenolic and methoxy (B1213986) structural motifs, have been shown to modulate the activity of P-glycoprotein, an ATP-dependent efflux pump, thereby affecting the intracellular concentration of drugs like vincristine. sigmaaldrich.com While not a direct inhibition of a metabolic enzyme, this demonstrates how compounds with similar structural elements can modulate protein function. The search results did not yield specific studies detailing the activity of this compound or its close analogs as inhibitors of enzymes like chitinase. Research in this specific area may be limited or not widely published.
Emerging Research Directions and Future Perspectives for Methyl 3,5 Diiodo 4 Methoxybenzoate
Development as Molecular Probes for Fundamental Biological Processes
The unique atomic properties of iodine make Methyl 3,5-diiodo-4-methoxybenzoate a promising candidate for the development of molecular probes. Iodine radioisotopes are frequently used in radionuclide imaging, and the presence of two iodine atoms in this compound offers potential for high-sensitivity detection. snmjournals.org
Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The development of novel probes is crucial for advancing our knowledge in areas such as cellular signaling, enzyme activity, and receptor binding. The core structure of this compound could be functionalized to create targeted probes. For instance, the ester group could be modified to link the di-iodinated core to a biologically active molecule, allowing for the tracking of that molecule within a biological system.
Furthermore, the general class of iodinated benzoates has been explored for the synthesis of precursors for radio-iodination. snmjournals.org This suggests a precedent for the utility of compounds like this compound in creating imaging agents for techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).
Role as a Chemical Scaffold for the Design and Synthesis of Advanced Chemical Entities
A chemical scaffold forms the core structure of a molecule to which various functional groups can be attached to create a library of new compounds with diverse properties. The di-iodinated methoxybenzoate framework of this compound presents a versatile scaffold for the synthesis of more complex and biologically active molecules.
The two iodine atoms on the benzene (B151609) ring are particularly significant as they can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at specific positions, enabling the systematic exploration of structure-activity relationships (SAR).
The structural motif of a di-iodinated phenolic compound is a key feature in a class of biologically significant molecules: thyroid hormones and their analogs. nih.govresearchgate.net For example, thyroxine (T4) and triiodothyronine (T3) are crucial hormones that regulate metabolism, and their structures are based on a di-iodinated phenol (B47542) ring. researchgate.net Synthetic analogs of thyroid hormones are an active area of drug discovery for conditions like dyslipidemia and metabolic syndrome. nih.gov The di-iodo-4-methoxyphenyl core of this compound could serve as a starting point for the synthesis of novel thyromimetics or other compounds targeting thyroid hormone receptors.
Moreover, the broader class of iodinated and substituted benzoates has been investigated in various therapeutic contexts. For instance, iodinated quinazolinones have been synthesized and shown to possess antioxidant and radioprotective properties. nih.gov While the core structures are different, this demonstrates the utility of incorporating di-iodo-substituted aromatic rings into larger molecular frameworks to achieve desired biological activities.
In vitro Explorations in Advanced Non-Clinical Disease Models
The potential of this compound and its derivatives can be explored in a variety of advanced non-clinical disease models. These in vitro models, such as cell cultures and organoids, are crucial for the initial stages of drug discovery and for understanding the mechanisms of disease.
Given the structural similarity of its core to thyroid hormone analogs, derivatives of this compound could be tested in in vitro models of metabolic diseases. For example, cell-based assays could be used to screen for compounds that modulate the activity of thyroid hormone receptors or other key metabolic enzymes. nih.gov
Furthermore, the potential for this compound to be developed into radiolabeled probes opens up avenues for its use in studying disease processes at a molecular level within these models. For instance, a radiolabeled derivative could be used to quantify the expression of a particular receptor in cancer cell lines or to visualize drug distribution within an organoid model.
Q & A
Q. What are the established synthetic routes for Methyl 3,5-diiodo-4-methoxybenzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves iodination of a precursor (e.g., 4-methoxybenzoic acid derivatives) followed by esterification. For example:
- Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or iodine with a catalytic Lewis acid (e.g., HIO₃/H₂SO₄) under controlled temperatures (0–25°C) to achieve regioselective diiodination at the 3,5-positions .
- Esterification: Reaction of the diiodinated benzoic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) as a coupling agent.
Key Considerations: - Solvent choice (e.g., DMSO for iodination, ethanol for esterification) impacts reaction kinetics and byproduct formation .
- Purification via column chromatography (silica gel, CH₂Cl₂/EtOAC gradient) or recrystallization (water-ethanol) improves purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR: Identify methoxy (δ ~3.8–4.0 ppm for OCH₃) and ester (δ ~3.9 ppm for COOCH₃) groups. Aromatic protons adjacent to iodine substituents show deshielding (δ ~7.5–8.5 ppm) .
- IR Spectroscopy: Confirm ester C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns from iodine (I₂ isotopic clusters) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?
Methodological Answer:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Contaminants from incomplete iodination (e.g., mono-iodo derivatives) may alter melting points .
- Cross-Validation: Compare NMR data with computational predictions (DFT calculations for chemical shifts) to confirm structural assignments .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substituent positioning .
Q. What strategies optimize the regioselective introduction of iodine atoms in the synthesis of this compound to minimize byproducts?
Methodological Answer:
- Directing Groups: Utilize the methoxy group at the 4-position to direct electrophilic iodination to the 3,5-positions. Steric and electronic effects are critical—bulky substituents reduce para substitution .
- Catalytic Systems: Employ iodine with Ag₂SO₄ or BF₃·Et₂O to enhance electrophilicity and regioselectivity .
- Reaction Monitoring: Use TLC (hexane/EtOAc, 2:1) to track reaction progress and terminate before over-iodination occurs .
Q. How does the electronic environment of the methoxy and ester groups in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Activation Effects: The electron-donating methoxy group activates the aromatic ring for NAS, while the electron-withdrawing ester group at the 4-position directs substitution to the 3,5-iodo positions.
- Experimental Design: React with amines (e.g., piperidine) in DMF at 80–100°C. Monitor substituent effects via Hammett σ constants to predict reactivity trends .
- Byproduct Mitigation: Use excess nucleophile and inert atmosphere (N₂/Ar) to prevent oxidation of iodine substituents .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Assay Reproducibility: Standardize buffer conditions (pH 7.4 PBS) and enzyme sources (e.g., recombinant vs. tissue-extracted) to reduce variability .
- Control Experiments: Test for iodine leaching (via ICP-MS) to rule out false positives from free iodide ions .
- Dose-Response Curves: Use Hill slope analysis to distinguish between specific binding and nonspecific inhibition .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods for this compound
| Step | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Iodination | ICl, HIO₃, H₂SO₄, 0°C, 12 h | 75% | >95% | |
| Esterification | DCC, MeOH, RT, 24 h | 85% | >97% | |
| Purification | Column chromatography (CH₂Cl₂/EtOAc) | 90% | >99% |
Q. Table 2: Key Spectral Markers for Characterization
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 3H, OCH₃) | Methoxy group confirmation |
| IR | 1700 cm⁻¹ (C=O) | Ester functional group |
| HRMS | [M+H]⁺ = 450.8762 (calc.) | Molecular ion validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
